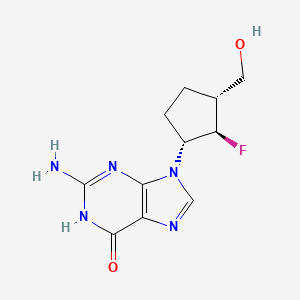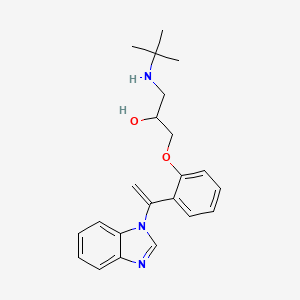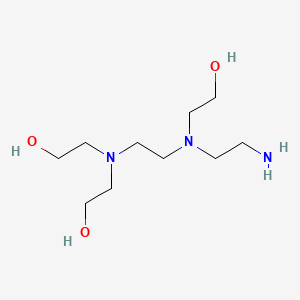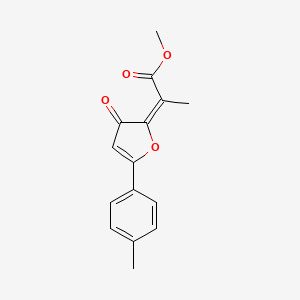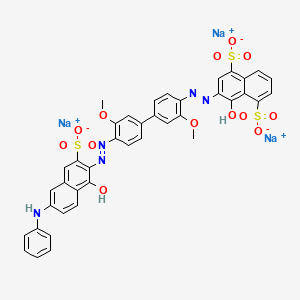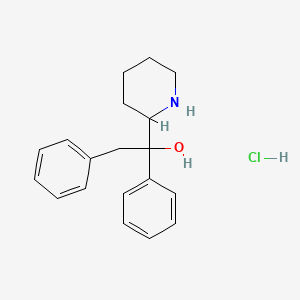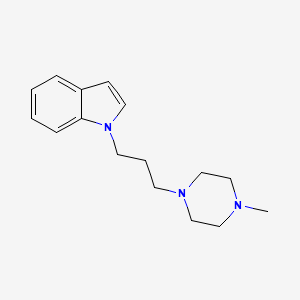
1-(3-(1-Indolyl)propyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is a compound that features an indole moiety linked to a piperazine ring via a propyl chain. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine typically involves the nucleophilic substitution reaction of 1-(3-bromopropyl)-4-methylpiperazine with indole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-(1-Indolyl)propyl)-4-methylpiperazine can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
科学的研究の応用
1-(3-(1-Indolyl)propyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
類似化合物との比較
Similar Compounds
- 1-(3-(1-Indolyl)propyl)-4-ethylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-phenylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-methoxypiperazine
Uniqueness
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses .
特性
CAS番号 |
70752-98-6 |
|---|---|
分子式 |
C16H23N3 |
分子量 |
257.37 g/mol |
IUPAC名 |
1-[3-(4-methylpiperazin-1-yl)propyl]indole |
InChI |
InChI=1S/C16H23N3/c1-17-11-13-18(14-12-17)8-4-9-19-10-7-15-5-2-3-6-16(15)19/h2-3,5-7,10H,4,8-9,11-14H2,1H3 |
InChIキー |
UKRANZASIFTWQM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCN2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


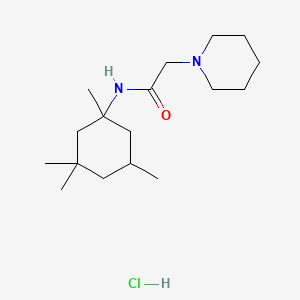
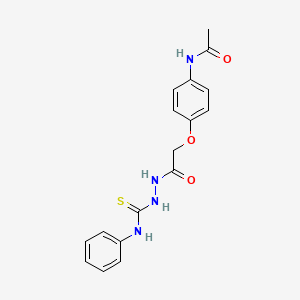
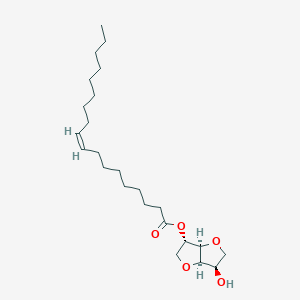
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

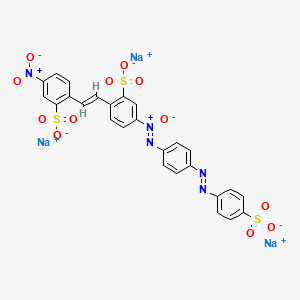
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
